1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
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Overview
Description
The compound “1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule that contains a furan ring, a pyridine ring, and a urea group. These functional groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a urea group (consisting of one carbon atom, two nitrogen atoms, and one oxygen atom). The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan and pyridine rings could potentially undergo electrophilic substitution reactions, while the urea group could participate in various condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing furan and pyridine rings are aromatic and relatively stable. The urea group could form hydrogen bonds with other molecules, which could affect the compound’s solubility and reactivity .
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
- Heterocyclic Compound Synthesis : Arylmethylidene derivatives of furan-2(3H)-ones are crucial for synthesizing various heterocyclic compounds containing pyrimidine and pyridazine structural fragments, analogous to nitrogen-containing bases of the pyrimidine series. These compounds have demonstrated significant biological activity, showcasing the potential of furan and pyridine derivatives in developing new biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Agents
- Antiprotozoal Activity : Compounds featuring furan and pyridine rings have been investigated for their antiprotozoal properties. For instance, a study on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, highlighting their potential in treating diseases caused by protozoa (Ismail et al., 2004).
Pharmaceutical Research
- PKCtheta Inhibitors : Pyridinecarbonitriles with substitutions involving furan rings have been identified as potent inhibitors of PKCtheta, a kinase involved in T-cell activation. This indicates the relevance of furan-pyridine compounds in developing therapies for conditions mediated by T-cell activation (Subrath et al., 2009).
Material Science
- Photochemical Reactions : The photochemical reaction between pyridine and furan has been explored, resulting in novel photocycloaddition products. Such studies are crucial for understanding the photochemical behavior of furan-pyridine compounds, which could have implications in material science and synthetic chemistry (Sakamoto et al., 1999).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .
Future Directions
properties
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-11-10-15-5-2-1-3-6-15)22-14-16-8-9-17(21-13-16)18-7-4-12-24-18/h1-9,12-13H,10-11,14H2,(H2,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCROFAHJGBBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea |
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